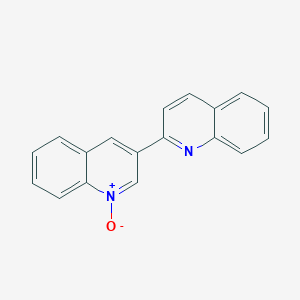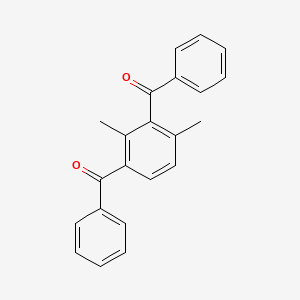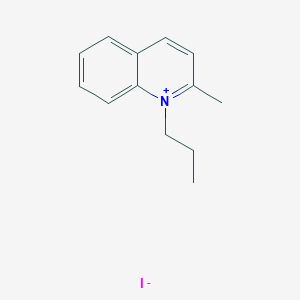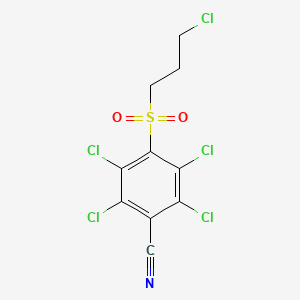
Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro-: is a complex organic compound characterized by the presence of a benzonitrile core substituted with a 3-chloropropylsulfonyl group and four chlorine atoms. This compound is part of the sulfonamide family, known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro- typically involves multiple steps, starting from a suitably substituted benzonitrileThe reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its sulfonamide functionality.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro- involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. This compound may also interact with cellular membranes, affecting their integrity and function .
Vergleich Mit ähnlichen Verbindungen
- Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro-
- 4-(3-Chloropropyl)benzonitrile
- Benzenesulfonamide derivatives
Comparison: Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro- is unique due to the presence of multiple chlorine atoms and the 3-chloropropylsulfonyl group, which confer distinct chemical and biological properties. Compared to other benzonitrile and sulfonamide derivatives, this compound exhibits enhanced reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
56916-66-6 |
|---|---|
Molekularformel |
C10H6Cl5NO2S |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2,3,5,6-tetrachloro-4-(3-chloropropylsulfonyl)benzonitrile |
InChI |
InChI=1S/C10H6Cl5NO2S/c11-2-1-3-19(17,18)10-8(14)6(12)5(4-16)7(13)9(10)15/h1-3H2 |
InChI-Schlüssel |
ZJSMIBGDFGBDCI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


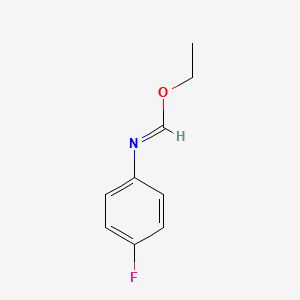
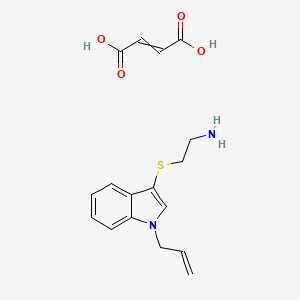
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
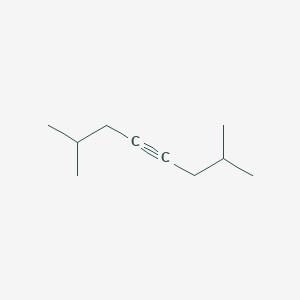

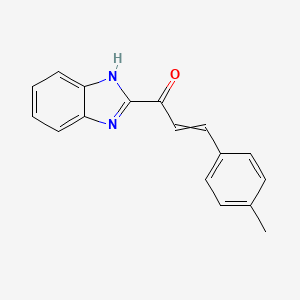
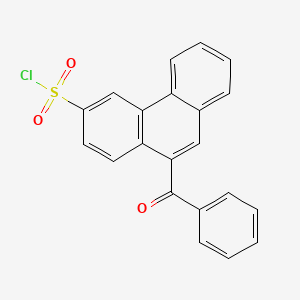
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
